Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester
Description
Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester (hereafter referred to as the "target compound") is a complex aromatic ester featuring:
- A 3-amino-benzoic acid methyl ester backbone with an ethoxycarbonyl substituent.
- A tetrazole ring protected by a triphenylmethyl (trityl) group.
This structure suggests applications in medicinal chemistry, particularly as a protease inhibitor or receptor antagonist, given the tetrazole's role in mimicking carboxylate groups in biological systems .
Properties
Molecular Formula |
C44H38N6O4 |
|---|---|
Molecular Weight |
714.8 g/mol |
IUPAC Name |
methyl 3-amino-2-[ethoxycarbonyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]benzoate |
InChI |
InChI=1S/C44H38N6O4/c1-3-54-43(52)49(40-38(42(51)53-2)24-15-25-39(40)45)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-46-47-48-50(41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30,45H2,1-2H3 |
InChI Key |
QJNNMYZLPSALMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C(C=CC=C7N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]amino]-, methyl ester involves multiple steps, starting from the appropriate benzoic acid derivative. The process typically includes esterification, amidation, and protection/deprotection steps to introduce the various functional groups in the correct positions. Common reagents used in these reactions include methanol, trimethylchlorosilane, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]amino]-, methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]amino]-, methyl ester involves its interaction with specific molecular targets and pathways. For example, it may act on sodium ion channels, affecting membrane potential and blocking nerve impulses . This mechanism is similar to that of local anesthetics, which reduce the excitability of nerve membranes .
Comparison with Similar Compounds
Critical Analysis of Contradictions and Limitations
- Solubility vs. Stability : While trityl groups enhance stability (), they limit aqueous solubility, complicating in vivo applications. Boc-protected analogs () offer a balance but lack aromatic bulk.
- Activity Data Gaps: No direct pharmacological data exist for the target compound; inferences are drawn from structural analogs (e.g., ).
- Synthetic Complexity : The target compound’s multi-step synthesis (estimated 6–8 steps) contrasts with simpler triazole derivatives (), impacting scalability.
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